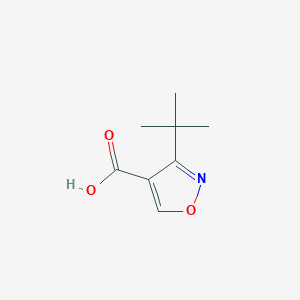

3-Tert-butyl-isoxazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-8(2,3)6-5(7(10)11)4-12-9-6/h4H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFFUIWYRYRXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Tert-butyl-isoxazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of a robust and regioselective pathway for the synthesis of 3-tert-butyl-isoxazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The described methodology emphasizes chemical causality, experimental reproducibility, and scalability. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocyclic motif frequently incorporated into the core structure of a wide array of biologically active compounds. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it a valuable building block in the design of novel therapeutic agents. Specifically, substituted isoxazole-4-carboxylic acids serve as crucial intermediates in the synthesis of compounds targeting a range of diseases. The tert-butyl group at the 3-position can provide steric bulk, influencing binding selectivity and improving pharmacokinetic properties such as metabolic stability.

This guide will focus on a highly regioselective synthesis of this compound, proceeding through a logical and efficient multi-step sequence.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be logically approached through the construction of the isoxazole ring from acyclic precursors, followed by functional group manipulations. A key strategic consideration is the control of regioselectivity during the cyclization step to ensure the desired 3,4-disubstituted pattern.

A robust and scalable approach involves the cyclization of a β-ketoester with hydroxylamine, followed by further elaboration and final hydrolysis. This method is advantageous due to the ready availability of starting materials and the generally mild reaction conditions.

The Core Synthesis Pathway

The presented synthesis of this compound is a multi-step process designed for high purity and regioselectivity.[1] The pathway commences with a commercially available β-ketoester and proceeds through a series of transformations to yield the target molecule.

Figure 1: Overall synthetic pathway for this compound.

Step 1: Synthesis of 3-tert-butyl-isoxazol-5(4H)-one

The initial step involves the cyclization of ethyl 4,4-dimethyl-3-oxopentanoate with hydroxylamine hydrochloride in an aqueous basic solution.[1] The reaction of a β-ketoester with hydroxylamine is a classic method for isoxazole synthesis.[2][3] The regioselectivity of this cyclization is crucial. Under basic conditions, the more electrophilic ketone carbonyl is preferentially attacked by the nitrogen of hydroxylamine, leading to the formation of an oxime intermediate. Subsequent intramolecular cyclization via attack of the oxime hydroxyl group on the ester carbonyl, followed by elimination of ethanol, yields the desired 3-tert-butyl-isoxazol-5(4H)-one.

Step 2: Synthesis of 4-((dimethylamino)methylene)-3-tert-butylisoxazol-5(4H)-one

The isoxazolone intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a one-carbon electrophile and a dehydrating agent. The active methylene group at the 4-position of the isoxazolone attacks the electrophilic carbon of DMF-DMA, and subsequent elimination of methanol and dimethylamine leads to the formation of the enaminone, 4-((dimethylamino)methylene)-3-tert-butylisoxazol-5(4H)-one.[1]

Step 3: Synthesis of Ethyl 3-tert-butyl-isoxazole-4-carboxylate

This step involves a base-mediated ring-opening and re-cyclization sequence.[1] Treatment of the enaminone with aqueous sodium hydroxide leads to the hydrolysis of the lactone ring. This is followed by an intramolecular rearrangement and elimination of dimethylamine, which results in the formation of the thermodynamically more stable aromatic isoxazole ring, yielding ethyl 3-tert-butyl-isoxazole-4-carboxylate after acidic workup.

Step 4: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by heating the ester with a base, such as sodium hydroxide, in a mixture of ethanol and water.[4] Subsequent acidification of the reaction mixture protonates the carboxylate salt, leading to the precipitation of the final product, this compound.

Detailed Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step-by-Step Synthesis

Step 1: Synthesis of 3-tert-butyl-isoxazol-5(4H)-one

-

To a solution of sodium hydroxide (1.1 eq) in water, add hydroxylamine hydrochloride (1.1 eq) and stir until dissolved.

-

Add ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq) to the solution.

-

Heat the reaction mixture at 60-70 °C and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 2-3.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of 4-((dimethylamino)methylene)-3-tert-butylisoxazol-5(4H)-one

-

Dissolve the crude 3-tert-butyl-isoxazol-5(4H)-one (1.0 eq) in toluene.

-

Add N,N-dimethylformamide dimethyl acetal (1.2 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent. The crude product can be used in the next step without further purification.

Step 3: Synthesis of Ethyl 3-tert-butyl-isoxazole-4-carboxylate

-

To the crude 4-((dimethylamino)methylene)-3-tert-butylisoxazol-5(4H)-one (1.0 eq), add an aqueous solution of sodium hydroxide (2.0 eq).

-

Heat the mixture at 80-90 °C, monitoring by TLC.

-

Cool the reaction to room temperature and acidify with concentrated hydrochloric acid to pH 2-3.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Step 4: Hydrolysis to this compound

-

Dissolve ethyl 3-tert-butyl-isoxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0 eq) and heat the mixture to reflux.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether.

-

Acidify the aqueous layer with concentrated hydrochloric acid to pH 2-3, which should result in the precipitation of the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Data Summary

| Step | Product | Starting Material | Key Reagents | Typical Yield |

| 1 | 3-tert-butyl-isoxazol-5(4H)-one | Ethyl 4,4-dimethyl-3-oxopentanoate | Hydroxylamine HCl, NaOH | High |

| 2 | 4-((dimethylamino)methylene)-3-tert-butylisoxazol-5(4H)-one | 3-tert-butyl-isoxazol-5(4H)-one | DMF-DMA | High |

| 3 | Ethyl 3-tert-butyl-isoxazole-4-carboxylate | 4-((dimethylamino)methylene)-3-tert-butylisoxazol-5(4H)-one | NaOH | Good |

| 4 | This compound | Ethyl 3-tert-butyl-isoxazole-4-carboxylate | NaOH | High |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. The strategy relies on fundamental and well-established organic transformations, ensuring reproducibility. The emphasis on regiocontrol during the initial cyclization is a key element for the success of this synthesis. This technical guide serves as a valuable resource for chemists engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science.

References

Sources

- 1. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Physicochemical Properties of 3-Tert-butyl-isoxazole-4-carboxylic Acid: A Technical Guide

Executive Summary

3-Tert-butyl-isoxazole-4-carboxylic acid (CAS: 1217047-14-7) represents a specialized heterocyclic scaffold in medicinal chemistry.[1][2] Distinguished by the steric bulk of the tert-butyl group adjacent to the isoxazole core, this compound serves as a critical building block for designing lipophilic bioisosteres of benzoic acid and other aromatic carboxylic acids. Its unique structural attributes—combining the electron-withdrawing nature of the isoxazole ring with the hydrophobic volume of the tert-butyl moiety—make it an invaluable tool for probing hydrophobic pockets in protein targets (e.g., GPCRs, nuclear receptors) while maintaining a polar handle for hydrogen bonding or salt formation.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and application in rational drug design.[3]

Molecular Architecture & Electronic Properties[1][2][3]

Structural Analysis

The molecule consists of a 1,2-oxazole (isoxazole) heteroaromatic ring substituted at the C3 position with a tert-butyl group and at the C4 position with a carboxylic acid.

-

Steric Bulk: The tert-butyl group at C3 creates a significant "steric wall," restricting rotation and limiting the conformational space of substituents at C4.[3] This is often exploited to lock conformations in ligand-receptor binding.[1][2][3]

-

Electronic Distribution: The isoxazole ring is π-electron deficient (similar to pyridine), making the carboxylic acid at C4 slightly more acidic than typical alkyl carboxylic acids but less acidic than electron-poor benzoic acids.[2]

-

Aromaticity: The ring system follows Hückel’s rule (6 π-electrons), but the electronegativity of the oxygen and nitrogen atoms creates a permanent dipole, enhancing dipole-dipole interactions in the binding site.

Physicochemical Property Profile[1][2][3][4][5][6][7]

The following data aggregates predicted and empirical trends for 3-substituted isoxazole-4-carboxylic acids.

Table 1: Key Physicochemical Parameters

| Parameter | Value (Approx.) | Description & Significance |

| Molecular Weight | 169.18 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1][2] |

| Molecular Formula | C₈H₁₁NO₃ | High heteroatom content relative to carbon count.[1][2][3] |

| pKa (Acid) | 3.8 – 4.2 | The isoxazole ring acts as an electron-withdrawing group (EWG), lowering the pKa compared to acetic acid (4.76). |

| LogP (Octanol/Water) | 1.9 – 2.3 | The tert-butyl group adds ~1.5–2.0 log units of lipophilicity compared to the methyl analog.[1][2][3] |

| LogD (pH 7.4) | -1.0 – -0.5 | At physiological pH, the acid is deprotonated (anionic), significantly increasing water solubility.[2] |

| TPSA | ~63 Ų | 37 Ų (COOH) + 26 Ų (Isoxazole N-O); indicates good membrane permeability potential.[2][3] |

| H-Bond Donors | 1 | Carboxylic acid -OH.[1][2][3] |

| H-Bond Acceptors | 3 | Carboxylic acid (C=O, -O-) + Isoxazole Ring (N, O).[2] |

| Rotatable Bonds | 2 | C3-tBu bond (restricted) and C4-COOH bond.[1][2][3] |

Synthetic Pathways & Impurity Profiling[1]

The synthesis of this compound requires regioselective ring closure.[1][2][3] The most robust method involves the condensation of a beta-keto ester with a C1 synthon (like DMF-DMA) followed by cyclization with hydroxylamine.[1][2]

Regioselective Synthesis Workflow

Core Reaction: Cyclocondensation of methyl 4,4-dimethyl-3-oxopentanoate.[1][2][3]

-

Enamine Formation: Reaction of the beta-keto ester with

-Dimethylformamide dimethyl acetal (DMF-DMA) introduces a carbon at the alpha position.[1][2][3] -

Cyclization: Treatment with hydroxylamine hydrochloride (

) effects ring closure.[1][2][3] -

Hydrolysis: Saponification of the ester yields the free acid.[1][2][3]

Figure 1: Regioselective synthetic route ensuring the carboxylic acid is positioned at C4 and the tert-butyl group at C3.

Impurity Profile[1][2][3]

-

Regioisomer (5-carboxylic acid): Rare in the DMF-DMA route but possible if direct condensation of the beta-keto ester with hydroxylamine is attempted without the enamine step.[1][2]

-

Decarboxylated byproduct: 3-tert-butyl-isoxazole.[1][2][3] Can form if the hydrolysis is performed under excessively harsh acidic conditions or high heat.[1][2][3]

-

Residual Solvents: DMF or Methanol from the esterification/cyclization steps.[1][2][3]

Solid-State Characterization

Understanding the solid-state form is crucial for formulation and stability.[1][2][3]

-

Physical State: White to off-white crystalline powder.[1][2][3]

-

Melting Point: Typically ranges between 145°C – 155°C (derivative dependent; requires experimental verification for specific batch).[1][2][3]

-

Solubility Profile:

MedChem Applications: Bioisosterism

This compound is primarily used as a bioisostere for ortho-substituted benzoic acids .[1][2][3]

Strategic Design Rationale

Replacing a phenyl ring with an isoxazole offers several advantages:

-

Reduced Lipophilicity (LogP): The nitrogen and oxygen atoms lower the LogP compared to a pure phenyl ring, potentially improving metabolic stability and solubility.[2][3]

-

Improved Solubility: The heteroatoms can accept hydrogen bonds, unlike the phenyl ring.[1][2][3]

-

Metabolic Blocking: The tert-butyl group effectively blocks metabolic oxidation at the C3 position and sterically shields the C4-carboxylate from rapid glucuronidation.[1][2][3]

Figure 2: Strategic advantages of replacing a benzoic acid scaffold with the 3-tert-butyl-isoxazole moiety.[1][2]

Experimental Protocols

Protocol: Determination of pKa (Potentiometric Titration)

Note: This protocol is a standard operating procedure (SOP) adapted for isoxazole carboxylic acids.

Materials:

Procedure:

-

Dissolution: Dissolve 5 mg of the compound in 10 mL of 20% MeOH/Water mixture. Ensure complete dissolution (sonicate if necessary).[1][2][3]

-

Calibration: Calibrate the pH meter using standard buffers (pH 4.01, 7.00, 10.00).

-

Titration: Titrate with 0.1 M KOH using a micro-burette, adding 5-10 µL increments. Record pH after stabilization (wait 30s per point).

-

Calculation: Plot pH vs. Volume of KOH. The inflection point (first derivative max) represents the equivalence point.[2] The pH at the half-equivalence point corresponds to the pKa (adjusting for the cosolvent effect using the Yasuda-Shedlovsky extrapolation if MeOH was used).

Protocol: General Synthesis (Regioselective)

Adapted from Patent CN103539753A and general isoxazole synthesis literature.[7]

Step 1: Enamine Formation [1][3]

-

Charge a round-bottom flask with methyl 4,4-dimethyl-3-oxopentanoate (1.0 eq).

-

Heat to reflux (approx. 100-110°C) for 3-5 hours. Monitor by TLC (disappearance of starting keto-ester).

-

Concentrate in vacuo to yield the crude enaminone intermediate (typically a yellow/orange oil).[1][2][3] Use directly in the next step.

Step 2: Cyclization

-

Dissolve the intermediate in Ethanol (0.5 M concentration).

-

Heat to reflux for 2-4 hours.

-

Cool to RT. Evaporate ethanol. Partition residue between EtOAc and Water.[1][2][3][9]

-

Wash organic layer with Brine, dry over Na₂SO₄, and concentrate to yield Methyl 3-tert-butyl-isoxazole-4-carboxylate .[1][2][3]

Step 3: Hydrolysis

-

Add Lithium Hydroxide Monohydrate (2.0 eq).

-

Stir at RT typically for 2-12 hours (steric bulk of t-butyl may slow hydrolysis; mild heating to 40°C may be required).

-

Acidify carefully with 1N HCl to pH ~2-3.

-

Extract with EtOAc, dry, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.

References

-

PubChem Compound Summary . This compound (CAS 1217047-14-7).[1][2][3] National Center for Biotechnology Information.[1][2][3] [Link] (Accessed via general search).[2][3]

-

Ballatore, C., Huryn, D. M., & Smith, A. B. (2013).[2][3] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.[2][3] [Link][2]

-

Pevarello, P., et al. (1998).[2][3] Synthesis and anticonvulsant activity of a new class of 2-[(arylalkyl)amino]alkanamide derivatives. Journal of Medicinal Chemistry. (Contextual reference for isoxazole scaffolds).

-

Google Patents . CN103539753A: Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. [1][2]

-

Meanwell, N. A. (2011).[1][2][3] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[2] (General grounding for bioisostere properties).

Sources

- 1. 3-Hydroxyisoxazole-4-Carboxylic Acid | C4H3NO4 | CID 448651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-tert-Butyl-4-hydroxybenzoic acid | C11H14O3 | CID 14401510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2,3-Thiadiazole-4-carboxylic acid | C3H2N2O2S | CID 351418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orientjchem.org [orientjchem.org]

- 5. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. nanobioletters.com [nanobioletters.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Tert-butyl-isoxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-tert-butyl-isoxazole-4-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, physicochemical properties, and key applications, with a focus on providing actionable insights for laboratory and development work.

Core Chemical Identity

CAS Number: 1217047-14-7[1]

Molecular Formula: C₈H₁₁NO₃[1]

Molecular Weight: 169.18 g/mol [1]

Chemical Structure

The structure of this compound is characterized by a five-membered isoxazole ring, substituted with a bulky tert-butyl group at the 3-position and a carboxylic acid functional group at the 4-position. This arrangement of functional groups offers a unique combination of steric hindrance and electronic properties, making it a valuable synthon in organic chemistry.

Caption: 2D structure of this compound.

Synthesis and Mechanism

The synthesis of 3-substituted-4-isoxazole carboxylic acids can be achieved through a multi-step process that ensures high regioselectivity and purity.[2] The general strategy involves the construction of the isoxazole ring followed by the formation of the carboxylic acid moiety.

General Synthesis Pathway

A common and effective method for preparing 3-substituted-4-isoxazole carboxylic acids involves a sequence of cyclization, acetalization, ring opening, and re-closing reactions.[2] This approach is advantageous due to its mild reaction conditions and high yields, making it suitable for both laboratory-scale synthesis and potential scale-up.[2]

Caption: A generalized workflow for the synthesis of 3-substituted-4-isoxazole carboxylic acids.

Mechanistic Insights

The key to this synthesis is the initial formation of the isoxazole-5-one intermediate. The subsequent reaction with N,N-dimethylformamide dimethyl acetal introduces a reactive enamine-like functionality at the 4-position. This intermediate then undergoes a base-mediated ring-opening of the lactone, followed by a recyclization and elimination sequence that ultimately leads to the formation of the aromatic isoxazole ring with the desired carboxylic acid precursor at the 4-position. The final acidification step protonates the carboxylate to yield the final product. This method is particularly valuable as it avoids the formation of isomeric byproducts, which can be a challenge in other synthetic routes.[2]

Physicochemical and Spectral Properties

Detailed experimental data for this compound is not widely available in the public domain. However, based on the properties of structurally similar compounds and general chemical principles, the following characteristics can be anticipated.

| Property | Value | Source/Justification |

| Melting Point | Expected to be a crystalline solid at room temperature. The melting point of the related 3-methylisoxazole-4-carboxylic acid is 185-187 °C. The bulkier tert-butyl group may influence the crystal packing and thus the melting point. | Inferred from related compounds[3] |

| Boiling Point | High, with probable decomposition before boiling at atmospheric pressure due to the presence of the carboxylic acid group which allows for strong intermolecular hydrogen bonding. | General property of carboxylic acids. |

| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in water, which decreases with the increasing size of the nonpolar alkyl group. | General property of carboxylic acids and inferred from related structures. |

| pKa | The carboxylic acid proton is expected to be acidic, with a pKa value typical for a carboxylic acid attached to an electron-withdrawing heterocyclic ring. | General chemical principles. |

Spectral Data

-

¹H NMR: A singlet in the downfield region for the isoxazole ring proton, a singlet integrating to nine protons for the tert-butyl group, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, signals for the carbons of the isoxazole ring (with the carbon attached to the carboxylic acid being significantly deshielded), and a signal for the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: A broad O-H stretch from the carboxylic acid, a strong C=O stretch for the carbonyl group, and characteristic peaks for the C=N and C-O stretching of the isoxazole ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 169.18, along with characteristic fragmentation patterns including the loss of the carboxylic acid group and fragmentation of the tert-butyl group.

Applications in Research and Drug Discovery

The isoxazole scaffold is a privileged structure in medicinal chemistry, known to be present in a variety of biologically active compounds.[4] These compounds exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[4]

Role as a Key Building Block

This compound, with its distinct substitution pattern, serves as a valuable intermediate in the synthesis of more complex molecules. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, esterification, or reduction to an alcohol. The tert-butyl group can impart desirable pharmacokinetic properties to the final molecule, such as increased metabolic stability and lipophilicity.

While specific, publicly documented applications of this compound are limited, the related N-(5-tert-butyl-isoxazol-3-yl) scaffold has been identified in potent and selective FLT3 inhibitors, which are of interest in the development of treatments for acute myeloid leukemia. This highlights the potential of the tert-butyl isoxazole moiety in the design of targeted therapies.

Safety and Handling

| Hazard Class | Precautionary Statements |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Eye Damage/Irritation | May cause serious eye irritation. |

| Respiratory Sensitization | May cause respiratory irritation. |

Recommended Handling Procedures

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Hygiene Measures: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

In case of exposure, follow standard first-aid procedures and seek medical attention. For spills, contain the material and clean up using appropriate methods for solid chemical spills.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of drug discovery and materials science. Its unique structural features provide a foundation for the development of novel compounds with tailored properties. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a solid foundation of its known and anticipated characteristics, synthesis, and potential applications. As research in this area continues, the utility of this and related isoxazole derivatives is expected to expand, offering new opportunities for innovation.

References

-

Amerigo Scientific. 3-tert-Butylisoxazole-4-carboxylic acid. Available from: [Link]

- Google Patents. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.

-

MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link]

-

MySkinRecipes. 5-(tert-Butyl)isoxazole-3-carboxylic acid. Available from: [Link]

-

MDPI. The hybrid peptides consisting of α and β-amino acids show great promise as peptidomimetics that can be used as therapeutic agents. Available from: [Link]

-

ResearchGate. (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Available from: [Link]

Sources

spectroscopic data of 3-Tert-butyl-isoxazole-4-carboxylic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Tert-butyl-isoxazole-4-carboxylic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the sparse availability of published experimental spectra for this specific molecule, this document serves as a predictive reference, grounded in established spectroscopic principles and data from analogous structures. It is designed to assist researchers, scientists, and drug development professionals in the identification and characterization of this compound.

The structural confirmation of a novel or synthesized compound is the bedrock of chemical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process. Each technique provides a unique piece of the structural puzzle, and together, they offer a self-validating system for molecular characterization. This guide explains the expected spectral features and the underlying chemical principles that give rise to them.

Molecular Structure and Properties

This compound belongs to the isoxazole class of heterocyclic compounds, which are known for a wide range of biological activities.[1] The molecule incorporates a bulky, lipophilic tert-butyl group at the 3-position and a polar carboxylic acid group at the 4-position, creating a molecule with distinct chemical properties.

| Property | Value | Source |

| CAS Number | 1217047-14-7 | [2] |

| Molecular Formula | C₈H₁₁NO₃ | [2] |

| Molecular Weight | 169.18 g/mol | [2][3] |

| IUPAC Name | 3-(tert-butyl)isoxazole-4-carboxylic acid | [3] |

Below is a diagram illustrating the chemical structure and atom numbering scheme used for spectral assignments in this guide.

Caption: Structure of this compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic signatures for this compound.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For the target compound, two distinct signals are expected.

-

Causality Behind Predictions: The tert-butyl group consists of nine chemically equivalent protons, which will appear as a single, strong singlet due to the absence of adjacent protons for coupling. Its chemical shift is predicted to be around 1.4 ppm, typical for a tert-butyl group attached to an sp²-hybridized carbon. The carboxylic acid proton is acidic and its chemical shift is highly variable, depending on concentration and solvent, often appearing as a broad singlet far downfield (10-13 ppm).

| Predicted Shift (δ) | Multiplicity | Integration | Assignment | Rationale |

| ~1.4 ppm | Singlet (s) | 9H | -C(CH ₃)₃ | Equivalent methyl protons of the tert-butyl group. |

| >10 ppm | Broad Singlet (br s) | 1H | -COOH | Acidic proton, exchangeable with D₂O. |

¹³C NMR Spectroscopy

Carbon NMR provides insight into the carbon framework of the molecule. Eight distinct signals are predicted for this compound.

-

Causality Behind Predictions: The chemical shifts are estimated based on established ranges for similar functional groups.[4][5] The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal (~165-170 ppm). The isoxazole ring carbons (C3, C4, C5) have characteristic shifts influenced by the electronegative nitrogen and oxygen atoms. The quaternary carbon and the methyl carbons of the tert-butyl group will appear in the aliphatic region.

| Predicted Shift (δ) | Assignment | Rationale |

| ~175 ppm | C3 | sp² carbon attached to O and N in the isoxazole ring. |

| ~167 ppm | -C OOH | Carbonyl carbon of the carboxylic acid. |

| ~160 ppm | C5 | sp² carbon adjacent to nitrogen in the isoxazole ring. |

| ~110 ppm | C4 | sp² carbon of the isoxazole ring, site of substitution. |

| ~33 ppm | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~28 ppm | -C(C H₃)₃ | Equivalent methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying functional groups. The spectrum of a carboxylic acid is highly characteristic due to the hydroxyl (-OH) and carbonyl (C=O) groups.

-

Causality Behind Predictions: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, which has a profound effect on the spectrum.[6] This leads to a very broad O-H stretching band from 2500-3300 cm⁻¹.[7][8] The carbonyl (C=O) stretch is also affected by hydrogen bonding and appears as a strong, sharp band around 1700-1725 cm⁻¹.[8] Vibrations of the isoxazole ring (C=N, C-O) are expected in the fingerprint region, and C-H stretches from the tert-butyl group will appear just below 3000 cm⁻¹.[9]

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 2500-3300 | Strong, Very Broad | O-H | Stretching (H-bonded) |

| ~2970 | Medium-Strong | C-H | Stretching (tert-butyl) |

| ~1710 | Strong, Sharp | C=O | Stretching (H-bonded dimer) |

| ~1600 & ~1450 | Medium-Weak | C=N, C=C | Ring Stretching (isoxazole) |

| ~1250 | Strong | C-O | Stretching (acid) |

| ~920 | Medium, Broad | O-H | Out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. Under Electron Ionization (EI), this compound is expected to produce a distinct fragmentation pattern.

-

Causality Behind Predictions: The molecular ion peak (M⁺˙) should be observed at m/z 169, corresponding to the molecular weight. The tert-butyl group is known to stabilize a positive charge, making the loss of a methyl radical (•CH₃) a highly favorable fragmentation pathway, leading to a strong peak at m/z 154 ([M-15]⁺).[10] This fragment is a stable tertiary carbocation. Subsequent fragmentations could involve the loss of carbon dioxide (CO₂) or the entire carboxyl group.

| Predicted m/z | Proposed Fragment | Rationale |

| 169 | [C₈H₁₁NO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 154 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |

| 125 | [M - CO₂]⁺˙ | Loss of carbon dioxide from the molecular ion. |

| 112 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl radical. |

| 57 | [C(CH₃)₃]⁺ | tert-butyl cation. |

Below is a diagram illustrating the predicted primary fragmentation pathway.

Caption: Predicted major fragmentation of the molecular ion.

Experimental Protocols

To ensure data integrity, standardized and well-controlled experimental procedures are essential. The following protocols are recommended for acquiring high-quality spectroscopic data for this compound.

Workflow for Spectroscopic Analysis

Caption: General workflow for sample analysis.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed clearly.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of ~16 ppm is appropriate.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C and the presence of a quaternary carbon.

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

FT-IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically subtracts the background from the sample spectrum. Identify and label the major absorption peaks.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound, a direct insertion probe (for solids) with heating can be used for Electron Ionization (EI). Alternatively, dissolve the sample in a suitable solvent (e.g., methanol/water) for Electrospray Ionization (ESI).

-

Ionization: Use a standard EI energy of 70 eV. For ESI, operate in both positive and negative ion modes to determine the most sensitive mode of ionization.

-

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for C₈H₁₁NO₃ to confirm the elemental composition.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By correlating the predicted data from ¹H NMR, ¹³C NMR, IR, and MS, researchers can establish a high degree of confidence in the structure and purity of their synthesized material. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. This self-validating system of complementary techniques is indispensable in modern chemical research and development.

References

-

Amerigo Scientific. 3-tert-Butylisoxazole-4-carboxylic acid. [Link]

-

ResearchGate. tert-Butyl carbamate. [Link]

-

MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

- Google Patents. Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.

-

ResearchGate. FT-IR spectrum of tert-butyl.... [Link]

-

ResearchGate. 5-Methyl-3-phenylisoxazole-4-carboxylic acid. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

National Center for Biotechnology Information. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. [Link]

-

Supporting Information. 3 - Supporting Information. [Link]

-

Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of.... [Link]

-

University of Calgary. IR: carboxylic acids. [Link]

-

National Center for Biotechnology Information. tert-Butyl carbamate. [Link]

-

PrepChem.com. Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

-

ResearchGate. 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-tert-Butylisoxazole-4-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 3. 1217047-14-7|3-(tert-Butyl)isoxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. 3,5-Di-tert-butyl-4-hydroxybenzoic acid(1421-49-4) 13C NMR spectrum [chemicalbook.com]

- 5. 4'-tert-Butyl[1,1'-biphenyl]-4-carboxylic acid(5748-42-5) 13C NMR spectrum [chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. echemi.com [echemi.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: Solubility Profiling & Solvent Selection for 3-Tert-butyl-isoxazole-4-carboxylic Acid

The following technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 3-Tert-butyl-isoxazole-4-carboxylic acid .

Executive Summary

This compound (CAS: 1217047-14-7 ) is a critical heterocyclic building block used in the synthesis of pharmaceutical intermediates, particularly for non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. Its solubility behavior is governed by a "push-pull" mechanism: the lipophilic tert-butyl group promotes solubility in organic media, while the polar carboxylic acid moiety drives dimerization and pH-dependent aqueous solubility.

This guide provides a theoretical solubility profile, a validated experimental protocol for solubility determination, and a logic-based solvent selection strategy for recrystallization and reaction optimization.

Physicochemical Profile & Theoretical Solubility

Understanding the molecular architecture is the first step in predicting solvent interaction.

| Property | Value / Characteristic | Impact on Solubility |

| CAS Number | 1217047-14-7 | Unique Identifier |

| Molecular Formula | MW: 169.18 g/mol | |

| Key Moiety A | Tert-butyl group | Increases lipophilicity (LogP); enhances solubility in DCM, EtOAc, and ethers compared to methyl analogs.[1] |

| Key Moiety B | Carboxylic Acid (-COOH) | High polarity; H-bond donor/acceptor. Causes insolubility in non-polar hydrocarbons (Hexane) unless dimerized. |

| Key Moiety C | Isoxazole Ring | Aromatic heterocycle; contributes to moderate polarity and π-π stacking potential. |

| Predicted pKa | ~3.5 – 4.0 | Soluble in aqueous alkaline solutions (pH > 8) via carboxylate salt formation. |

Predicted Solubility Matrix

Based on functional group contribution theory (Group Contribution Method).

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Protic Polar | Methanol, Ethanol, IPA | High | Strong H-bonding with -COOH; disruption of acid dimers. |

| Aprotic Polar | DMSO, DMF, DMAc | Very High | Dipole-dipole interactions; excellent for reaction media. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Tert-butyl group enhances interaction; acid dimers stabilize in solution. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to Good | Good acceptors for H-bonds; standard choice for extraction. |

| Ethers | THF, MTBE, 2-MeTHF | Good | Excellent solvation of the organic skeleton. |

| Hydrocarbons | Hexane, Heptane, Toluene | Poor / Insoluble | High polarity of -COOH dominates; used as anti-solvents. |

| Aqueous | Water (pH < 3) | Insoluble | Acid exists in neutral protonated form. |

| Aqueous | Water (pH > 8) | Soluble | Deprotonation to carboxylate anion ( |

Experimental Protocol: Gravimetric Solubility Determination

Standard Operating Procedure (SOP-SOL-04)

Objective: To quantitatively determine the saturation solubility (

Reagents & Equipment[2][3]

-

HPLC-grade solvents (MeOH, EtOH, EtOAc, DCM, Toluene).

-

Temperature-controlled orbital shaker.

-

0.45

PTFE syringe filters. -

Analytical balance (0.01 mg precision).

Workflow Diagram

The following logic flow illustrates the self-validating experimental process.

Figure 1: Gravimetric solubility determination workflow ensuring thermodynamic equilibrium.

Step-by-Step Methodology

-

Preparation: Place approx. 100 mg of compound into a 4 mL glass vial.

-

Solvation: Add exactly 1.0 mL of the target solvent.

-

Equilibration: Cap tightly and shake at 25°C for 24 hours.

-

Quality Check: Ensure solid is still visible after 24 hours. If clear, add more solid and repeat.

-

-

Filtration: Draw the supernatant through a pre-warmed 0.45

PTFE filter into a tared vial ( -

Quantification:

-

Weigh the vial with solution (

). -

Evaporate solvent to dryness (Genevac or Nitrogen stream).

-

Dry residue in a vacuum oven at 40°C for 4 hours.

-

Weigh the final dry vial (

).

-

-

Calculation:

Solvent Selection Strategy for Purification

For process scale-up, recrystallization is the preferred purification method. The "tert-butyl" group provides a unique handle for tuning solubility using binary solvent systems.

Recommended Solvent Systems

-

Ethanol / Water:

-

Mechanism: Dissolve in hot Ethanol (high solubility); add Water (anti-solvent) to induce precipitation.

-

Pros: Green chemistry compliant, high recovery yield.

-

-

Ethyl Acetate / Heptane:

-

Mechanism: Dissolve in warm Ethyl Acetate; slowly add Heptane.

-

Pros: Excellent impurity rejection (especially non-polar byproducts).

-

Recrystallization Logic Map

Figure 2: Decision tree for selecting the optimal recrystallization solvent system.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53394036, 3-tert-Butylisoxazole-4-carboxylic acid. Retrieved from [Link]

- Piyush, G., et al. (2018). Solubility enhancement of poorly water-soluble drugs: A review. International Journal of Pharma and Bio Sciences. (Contextual grounding for solubility protocols).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

Technical Guide: Discovery and Synthesis of Isoxazole-4-Carboxylic Acids

[1]

Executive Summary

Isoxazole-4-carboxylic acids are five-membered heterocyclic compounds characterized by adjacent oxygen and nitrogen atoms (1,2-azole) with a carboxylic acid moiety at the C4 position.[1] Unlike their C3 and C5 counterparts, the C4-carboxylic acid derivatives possess unique electronic properties due to the "beta" positioning relative to the heteroatoms, making them critical bioisosteres for peptide bonds and phenyl rings in medicinal chemistry.[2] They serve as the structural backbone for major therapeutic classes, including the disease-modifying antirheumatic drug (DMARD) Leflunomide and the isoxazolyl penicillin antibiotics (e.g., Cloxacillin ).

Historical Genesis and Structural Evolution

The Claisen Era (1903)

The history of the isoxazole ring traces back to Ludwig Claisen , who in 1903 synthesized the first unsubstituted isoxazole via the oximation of propargylaldehyde acetal [[1]].[2][3] While Claisen established the fundamental condensation chemistry of 1,3-dicarbonyls with hydroxylamine, the specific isolation and utilization of isoxazole-4-carboxylic acids emerged later as synthetic complexity increased.

The Rise of the 4-Carboxyl Moiety

The 4-carboxylic acid derivative gained prominence when researchers sought to functionalize the isoxazole core without disrupting the N-O bond's stability.[1]

-

Early 20th Century: Focus was on 3,5-disubstituted isoxazoles due to the natural reactivity of 1,3-diketones. The 4-position is nucleophilic in the parent ring, requiring electrophilic substitution or specific pre-functionalized building blocks for access.[1][2]

-

Mid-20th Century (Antibiotic Era): The discovery that attaching an isoxazole ring to the penicillin nucleus (6-aminopenicillanic acid) conferred resistance to beta-lactamases led to the industrial-scale synthesis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid , the side chain of Cloxacillin [[2]].[1]

-

Late 20th Century (Immunomodulators): The development of Leflunomide (Arava) cemented the importance of 5-methylisoxazole-4-carboxylic acid .[1] Its active metabolite, A771726, is formed via the in vivo ring opening of the isoxazole, a mechanism dependent on the electronic environment established by the 4-carboxamide linkage [[3]].

Structural & Electronic Properties

The isoxazole ring is aromatic but less stable than pyrazole or furan due to the weak N-O bond.[1][2]

| Property | Value/Description | Implication for Synthesis |

| pKa (COOH) | ~3.0 - 3.5 | Stronger acid than benzoic acid (pKa 4.[1][2]2) due to the electron-withdrawing nature of the heterocycle.[1][2] |

| C4 Reactivity | Nucleophilic (in parent) | C4 is the preferred site for electrophilic aromatic substitution (halogenation, nitration) if not already substituted.[1][2] |

| N-O Bond Lability | Weak | Susceptible to reductive cleavage (e.g., H2/Pd, Mo(CO)6), often used to reveal latent 1,3-amino alcohols or nitriles [[4]].[2] |

| Bioisosterism | Amide/Ester mimic | The 4-COOH group mimics the spatial and electronic profile of peptide bonds or glutamate gamma-carboxyl groups.[1] |

Synthetic Methodologies

The synthesis of isoxazole-4-carboxylic acids is dominated by two primary strategies: Condensation (Industrial) and Cycloaddition (Modular).[1]

Method A: The Industrial Condensation (Claisen-Type)

This is the standard route for manufacturing 5-methylisoxazole-4-carboxylic acid .[1] It relies on the reaction of an "activated" 1,3-dicarbonyl equivalent with hydroxylamine.[1][2]

Protocol: Synthesis of 5-Methylisoxazole-4-carboxylic Acid

-

Precursor: Ethyl acetoacetate is condensed with triethyl orthoformate to yield ethyl ethoxymethyleneacetoacetate (EMAA).[1][2][4]

-

Regioselectivity Control: The reaction temperature is critical. Low temperatures (-20°C to 10°C) favor the attack of hydroxylamine on the enol ether carbon (C2 of the fragment), leading to the desired 5-methyl-4-carboxylate.[1] Higher temperatures increase the formation of the 3-methyl isomer [[5]].[1][2]

Step-by-Step Protocol:

-

Enol Ether Formation: Reflux ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.5 eq), and acetic anhydride (2.0 eq) at 130°C for 4 hours. Distill off ethanol/ethyl acetate.

-

Cyclization: Dissolve the residue (EMAA) in ethanol. Cool to 0°C. Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in water dropwise, maintaining temperature <10°C.

-

Workup: Stir for 2 hours. The ester precipitates or is extracted with dichloromethane.[1][2][5]

-

Hydrolysis: Reflux the ester in 60% H2SO4 or concentrated HCl for 3-4 hours. Cool to crystallize the free acid.[1][2]

Method B: 1,3-Dipolar Cycloaddition

Used for diverse analogs where the 3- and 5-positions require complex substituents.[1]

-

Reagents: Nitrile oxides (generated in situ from oximes) + Alkynes/Alkenes.[1][2]

-

For 4-COOH: Reaction of a nitrile oxide with a propiolate or acrylate ester.[1][2]

-

Challenge: Regioselectivity often favors the 5-ester product.[1][2] To get the 4-ester, specific steric control or electronic biasing of the alkyne is required, or the use of specific metal catalysts (Cu(I) or Ru(II)) [[6]].[2]

Method C: Lateral Metalation

Direct functionalization of an existing isoxazole ring.[1][2]

Visualizing the Synthetic Logic

The following diagram illustrates the divergence between the classical condensation route and the modern cycloaddition approach, highlighting the regiochemical decision points.

Caption: Comparative synthetic pathways. The condensation route (top) offers superior regiocontrol for 4-carboxylic acids compared to standard cycloaddition (bottom).[1]

Pharmacological Integration: The Leflunomide Mechanism

The 5-methylisoxazole-4-carboxylic acid scaffold is not merely a linker; it acts as a "prodrug trigger" in Leflunomide.[1]

-

Structure: Leflunomide is the N-(4-trifluoromethylphenyl) amide of 5-methylisoxazole-4-carboxylic acid.[1][2]

-

Activation: Upon oral administration, the isoxazole ring undergoes base-catalyzed ring opening at the N-O bond.[1][2]

-

Active Metabolite: This yields Teriflunomide (A771726), an alpha-cyanoenol amide.[1][2] The isoxazole 4-carboxyl carbon becomes the amide carbonyl in the open chain form.[1][2]

-

Target: Teriflunomide inhibits dihydroorotate dehydrogenase (DHODH), blocking de novo pyrimidine synthesis in activated lymphocytes [[3]].[1][2]

Caption: The isoxazole ring in Leflunomide functions as a masked pharmacophore, revealing the active cyanoenol upon metabolic ring opening.[1]

References

-

Claisen, L. (1903).[1][2][3] Zur Kenntnis des Isoxazols. Berichte der deutschen chemischen Gesellschaft, 36(3), 3664-3673.[1][2] Link[1][2]

-

Nayler, J. H. C., et al. (1961).[1][2] New Penicillins from Isoxazolecarboxylic Acids. Nature, 191, 1091–1092.[1][2] Link[1][2]

-

Rozman, B. (2002).[1][2] Clinical pharmacokinetics of leflunomide. Clinical Pharmacokinetics, 41(6), 421-430.[1][2] Link

-

Sperry, J. B., & Wright, D. L. (2005).[1][2] The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development, 8(6), 723-740.[1][2] Link

-

Praveen, C., et al. (2010).[1][2] Gold(III) Chloride Catalyzed Cycloisomerization of α,β-Acetylenic Oximes: Synthesis of Substituted Isoxazoles. Synlett, 2010(5), 777-781.[1][2] Link

-

Himo, F., et al. (2005).[1][2] Copper(I)-Catalyzed Synthesis of Azoles.[1][2] DFT Study Predicts Diminished Reactivity and Regioselectivity.[1][2] Journal of the American Chemical Society, 127(1), 210-216.[2] Link[1][2]

-

Niou, C. S., & Natale, N. R. (1998).[1][2] Synthesis, Metalation and Electrophilic Quenching of Alkyl-Isoxazole-4-Tertiary Carboxamides. Heterocycles, 48(5), 1033.[1][2] Link

Sources

- 1. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID 90203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Oxazole-4-carboxylic acid | C4H3NO3 | CID 3014488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Tert-butyl-isoxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 3-tert-butyl-isoxazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical and physical properties, explore a detailed synthesis protocol, and discuss its applications and biological significance, grounded in authoritative scientific sources.

Core Molecular Attributes

This compound is a substituted isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. The presence of the bulky tert-butyl group and the carboxylic acid moiety confers specific physicochemical properties that are advantageous in the design of bioactive molecules.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular formula and weight:

Chemical Identifiers

For unambiguous identification and sourcing, the following identifiers are crucial:

Physicochemical and Spectroscopic Profile

Understanding the physicochemical and spectroscopic properties is paramount for the practical application of this compound in a laboratory setting.

Key Physicochemical Properties

A summary of the key physicochemical data is presented in the table below. Note that some of these values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₃ | [1] |

| Molecular Weight | 169.18 g/mol | [1] |

| CAS Number | 1217047-14-7 | [1] |

| Purity | Typically ≥95% | [1] |

For Research Use Only.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group. The proton on the isoxazole ring would appear as a singlet in the aromatic region. The acidic proton of the carboxylic acid will likely be a broad singlet.

-

¹³C NMR: The carbon NMR would display distinct signals for the quaternary carbon and the three methyl carbons of the tert-butyl group, the carbons of the isoxazole ring, and the carbonyl carbon of the carboxylic acid.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carbonyl group is also expected around 1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

The synthesis of 3-substituted-4-isoxazole carboxylic acids generally proceeds through the cyclization of a β-dicarbonyl compound with hydroxylamine, followed by functional group manipulations. A plausible synthetic route for this compound is outlined below.

General Synthetic Workflow

The following diagram illustrates a common strategy for the synthesis of this class of compounds.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of related isoxazole derivatives.

Step 1: Synthesis of Ethyl 3-tert-butylisoxazole-4-carboxylate

-

To a solution of ethyl 4,4-dimethyl-3-oxopentanoate (1 equivalent) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and a base like sodium acetate (1.5 equivalents).

-

Heat the reaction mixture at reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 3-tert-butylisoxazole-4-carboxylate.

Step 2: Hydrolysis to this compound

-

Dissolve the ethyl 3-tert-butylisoxazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add a base such as sodium hydroxide or lithium hydroxide (2-3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

-

Remove the ethanol under reduced pressure and dilute the aqueous solution with water.

-

Acidify the aqueous solution to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl).

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs.[2] Isoxazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[2][3]

The tert-butyl group in this compound can enhance metabolic stability and lipophilicity, which are desirable properties in drug candidates. The carboxylic acid group provides a handle for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets. While specific biological activities for this particular compound are not extensively documented in publicly available literature, its structural features make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, similar trisubstituted isoxazoles have been investigated as selective allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt), a target for autoimmune diseases.[4]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, seek medical attention.

For more detailed safety information, consult the MSDS for structurally related compounds such as isoxazole-3-carboxylic acid.[5]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery and medicinal chemistry. Its unique combination of a stable isoxazole core, a metabolically robust tert-butyl group, and a versatile carboxylic acid handle makes it an attractive starting point for the synthesis of novel therapeutic agents. Further research into the specific biological activities of this compound and its derivatives is warranted.

References

Sources

- 1. 3-tert-Butylisoxazole-4-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

synthesis of 3-substituted-4-isoxazole carboxylic acids.

An In-Depth Technical Guide to the Synthesis of 3-Substituted-4-Isoxazole Carboxylic Acids

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the primary synthetic strategies for obtaining 3-substituted-4-isoxazole carboxylic acids. This valuable heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This document moves beyond simple procedural outlines to delve into the mechanistic rationale behind synthetic choices, offering field-proven insights to ensure reproducibility and high-yield outcomes.

Strategic Overview: The Challenge of Regiocontrol

The synthesis of 3,4-disubstituted isoxazoles presents a significant challenge in controlling regioselectivity. The two primary and most reliable approaches to constructing the isoxazole core with the desired C3 and C4 substitution pattern are:

-

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This method involves the reaction of a nitrile oxide (a 1,3-dipole) with an appropriately substituted alkyne (a dipolarophile). It is a powerful and convergent approach for forming the isoxazole ring.[3][4]

-

Multi-Step Cyclization and Rearrangement: This strategy builds the core from acyclic precursors like β-ketoesters and hydroxylamine, followed by chemical modification to install the C4-carboxylic acid. While more linear, this approach can offer excellent control over the final regiochemistry, avoiding the formation of unwanted isomers.[5]

This guide will detail both strategies, providing mechanistic diagrams, step-by-step protocols, and a comparative analysis to inform your synthetic planning.

Strategy I: Synthesis via [3+2] 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is arguably the most common method for isoxazole synthesis. The core principle is the reaction between a nitrile oxide, generated in situ, and an alkyne. To yield the target 4-carboxylic acid moiety, the alkyne of choice is typically a propiolate ester.

Mechanistic Rationale

Nitrile oxides are highly reactive intermediates that readily undergo [3+2] cycloaddition with dipolarophiles.[6] They are typically not isolated but are generated in situ from more stable precursors, such as aldoximes or hydroximoyl chlorides, to prevent dimerization.[7] The reaction with an asymmetrical alkyne like a propiolate ester proceeds with high regioselectivity to yield the 3,5-disubstituted isoxazole as the major product. However, for the synthesis of 3,4-disubstituted isoxazoles, alternative dipolarophiles or strategies are required. A more direct and regioselective approach involves using enamines as the dipolarophile, which after cycloaddition and subsequent oxidation, yields the 3,4-disubstituted isoxazole.[8][9]

The general workflow for this approach is visualized below.

Caption: General workflow for [3+2] cycloaddition synthesis.

Experimental Protocol: Enamine-Triggered [3+2] Cycloaddition

This protocol is adapted from a high-yielding, metal-free synthesis of 3,4-disubstituted isoxazoles.[8][10]

Step 1: In Situ Formation of Dihydroisoxazole Intermediate

-

To a stirred solution of an appropriate aldehyde (1.2 equiv.) and a secondary amine catalyst (e.g., pyrrolidine, 1.2 equiv.) in a non-polar solvent such as CH₂Cl₂ (0.1 M) at 0 °C, add the desired N-hydroximidoyl chloride (1.0 equiv.).

-

Add triethylamine (Et₃N, 1.5 equiv.) dropwise to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the formation of the 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazole intermediate by Thin Layer Chromatography (TLC).

Step 2: Oxidation to the Isoxazole Ester

-

Upon completion of the first step, cool the reaction mixture back to 0 °C.

-

Add an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA, 1.5 equiv.), portion-wise over 30 minutes.

-

Stir the reaction at room temperature for an additional 2-4 hours until the dihydroisoxazole intermediate is fully consumed (as monitored by TLC).

Step 3: Work-up and Purification

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 3-substituted-4-isoxazole carboxylic ester.

Strategy II: Regiocontrolled Synthesis from Acyclic Precursors

To overcome the potential for isomer formation in some cycloaddition reactions, a multi-step linear synthesis can be employed. This method provides unambiguous regiocontrol by building the molecule in a stepwise fashion. The following strategy is based on a patented, high-yield process.[5]

Mechanistic Rationale

This pathway begins with the cyclization of a 3-substituted-3-oxopropionate with hydroxylamine to form a 3-substituted-isoxazol-5-one. This key intermediate ensures the correct placement of the 'R' group at the C3 position. The C4 position is then activated by forming an enaminone, which facilitates a base-mediated ring-opening of the lactone, followed by recyclization and acidification to reveal the C4-carboxylic acid. This sequence guarantees the desired 3,4-substitution pattern.

Caption: Regiocontrolled synthesis from a β-ketoester precursor.

Experimental Protocol

This protocol is a representation of the steps outlined in patent CN103539753A.[5]

Step 1: Synthesis of 3-Substituted-isoxazol-5-one (II)

-

Dissolve the starting 3-substituted-3-oxopropionate (I) (1.0 equiv.) in water.

-

Add hydroxylamine hydrochloride (1.1 equiv.) and a suitable base (e.g., sodium acetate, 2.0 equiv.).

-

Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield compound (II).

Step 2: Acetalization to form Enaminone (III)

-

Suspend the isoxazol-5-one (II) (1.0 equiv.) in a suitable solvent like toluene.

-

Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.5 equiv.).

-

Heat the mixture at 80-100 °C for 3-5 hours.

-

Cool the reaction mixture and collect the precipitated product (III) by filtration.

Step 3: Ring Opening, Recyclization, and Acidification

-

Suspend the enaminone (III) (1.0 equiv.) in an aqueous alkaline solution (e.g., 10% NaOH).

-

Heat the mixture at 50-70 °C for 1-2 hours to induce hydrolysis and ring-opening.

-

Cool the resulting solution to 0-5 °C and carefully acidify with concentrated HCl to a pH of 1-2.

-

The final 3-substituted-4-isoxazole carboxylic acid will precipitate.

-

Collect the solid by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the pure product.

Critical Final Step: Ester Hydrolysis

Many synthetic routes, particularly the [3+2] cycloaddition, yield a 4-carboxylate ester. The final step is the hydrolysis of this ester to the desired carboxylic acid. This is a critical transformation where reaction conditions must be carefully chosen to avoid cleavage of the potentially sensitive isoxazole ring.[11]

Protocol: Saponification of Isoxazole Esters

-

Dissolve the 3-substituted-4-isoxazole carboxylic ester (1.0 equiv.) in a mixture of ethanol or THF and water.

-

Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5 - 3.0 equiv.). LiOH is often preferred as it can be effective at room temperature, reducing the risk of side reactions.

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitor the reaction progress by TLC until the starting ester is completely consumed.

-

Cool the reaction mixture in an ice bath and acidify with dilute HCl (e.g., 1N HCl) until the pH is ~2-3.

-

The carboxylic acid will typically precipitate from the solution. If not, extract the product with a suitable organic solvent like ethyl acetate.

-

Collect the solid by filtration or dry the organic extracts over Na₂SO₄, filter, and evaporate the solvent to yield the final acid.

| Reagent | Typical Conditions | Advantages | Considerations |

| LiOH | THF/H₂O, Room Temp | Mild conditions, minimizes ring degradation. | May require longer reaction times. |

| NaOH | EtOH/H₂O, Reflux | Faster reaction times, inexpensive. | Harsher conditions can lead to isoxazole ring cleavage, lowering yield.[11] |

| TMSOK | Anhydrous THF | Strong, non-nucleophilic base. | Requires anhydrous conditions, more expensive.[11] |

Application in Drug Synthesis: Amide Coupling

The synthesized 3-substituted-4-isoxazole carboxylic acids are versatile building blocks. A common subsequent step in drug discovery is amide bond formation. This is exemplified in the synthesis of the antirheumatic drug Leflunomide, which involves coupling a similar isoxazole carboxylic acid with an aniline derivative.[12][13]

Protocol: General Amide Coupling

-

Suspend the 3-substituted-4-isoxazole carboxylic acid (1.0 equiv.) in an inert solvent like toluene or dichloromethane.

-

Add a catalytic amount of DMF.

-

Add thionyl chloride (SOCl₂) (1.2 equiv.) dropwise at 0 °C and then allow the mixture to stir at room temperature or with gentle heat (40-50 °C) for 1-2 hours to form the acyl chloride intermediate.[13]

-

In a separate flask, dissolve the desired amine (1.0 equiv.) and a base like sodium bicarbonate or triethylamine (1.5 equiv.) in a suitable solvent.

-

Slowly add the freshly prepared acyl chloride solution to the amine mixture at a controlled temperature (e.g., 40-60 °C).

-

Stir for 2-4 hours, then cool to induce precipitation of the final amide product. Purify by filtration and recrystallization.

Conclusion

The synthesis of 3-substituted-4-isoxazole carboxylic acids is a well-established but nuanced field. The choice between a convergent [3+2] cycloaddition and a linear, regiocontrolled sequence depends on the availability of starting materials, the desired scale, and the tolerance of functional groups on the substituent. The enamine-triggered cycloaddition offers an elegant and efficient metal-free option.[8] For syntheses where absolute regiochemical purity is paramount, the multi-step approach from β-ketoesters provides a robust and reliable alternative.[5] Careful execution of the final ester hydrolysis step is critical to preserving the integrity of the isoxazole core and achieving high yields of the target acid, a key building block for the next generation of therapeutics.

References

-

The Synthesis of 3-Isoxazolecarboxylic Acid: Methods and Significance . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 4, 2026, from [Link]

-

Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition | Request PDF . (2013). ResearchGate. Retrieved February 4, 2026, from [Link]

- CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. (2014). Google Patents.

-

Shaikh, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery . RSC Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

-

Method for synthesizing leflunomide - Patent US-6723855-B2 . (2004). PubChem. Retrieved February 4, 2026, from [Link]

-

Jia, Q.-f., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition . Synlett. Retrieved February 4, 2026, from [Link]

-

Shaikh, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery . ResearchGate. Retrieved February 4, 2026, from [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides . (2022). MDPI. Retrieved February 4, 2026, from [Link]

-

Isoxazole synthesis . (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]

-

General scheme for the preparation of 3-substituted isoxazole-4-carboxamide . (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids . (2025). ACS Publications. Retrieved February 4, 2026, from [Link]

-

An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates . (2022). Beilstein Journal of Organic Chemistry. Retrieved February 4, 2026, from [Link]

-

1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole . (n.d.). ChemTube3D. Retrieved February 4, 2026, from [Link]

-

Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities . (2025). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives . (2018). National Institutes of Health. Retrieved February 4, 2026, from [Link]

-

How to hydrolyze ester in presence of isoxazole moiety? . (2017). ResearchGate. Retrieved February 4, 2026, from [Link]

- WO2001060363A1 - A method for synthesizing leflunomide. (2001). Google Patents.

- WO2007086076A2 - An improved process for preparation of leflunomide. (2007). Google Patents.

-

Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines . (2012). National Institutes of Health. Retrieved February 4, 2026, from [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold . (2021). National Institutes of Health. Retrieved February 4, 2026, from [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides . (2022). National Institutes of Health. Retrieved February 4, 2026, from [Link]

-

WO/2007/086076 AN IMPROVED PROCESS FOR PREPARATION OF LEFLUNOMIDE . (2007). WIPO Patentscope. Retrieved February 4, 2026, from [Link]

-

Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | Request PDF . (2019). ResearchGate. Retrieved February 4, 2026, from [Link]

-